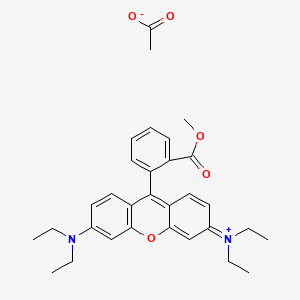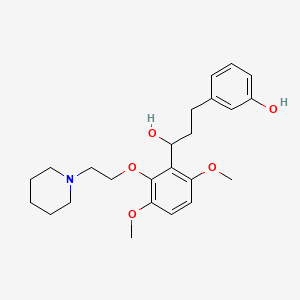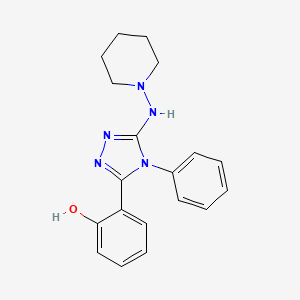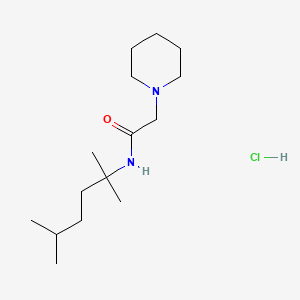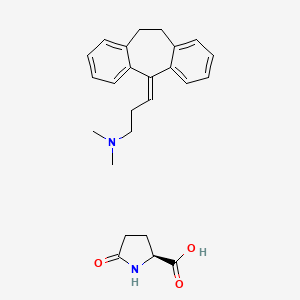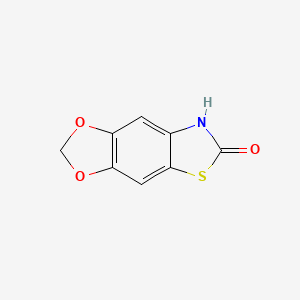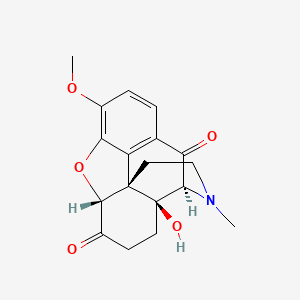
10-Ketooxycodone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ketooxycodone is a semi-synthetic opioid derived from oxycodone. It is characterized by the presence of a ketone group at the C-10 position. This compound has garnered interest due to its potential as a κ-selective opioid agonist, which may offer analgesic effects with reduced risk of physical dependence compared to other opioids .
Preparation Methods
The synthesis of 10-Ketooxycodone can be achieved through several routes. One notable method involves the oxidation of oxycodone using chromium or selenium dioxide reagents . Another approach utilizes ceric ammonium nitrate (CAN) for oxidation, which leads to the formation of the 10-hydroxy product, further oxidized to the C-10 ketone . Industrial production methods often rely on these oxidation reactions due to their efficiency and yield.
Chemical Reactions Analysis
10-Ketooxycodone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ketone group, forming various derivatives.
Common reagents used in these reactions include chromium trioxide, selenium dioxide, ceric ammonium nitrate, and sodium borohydride. Major products formed include 10-hydroxyoxycodone and other derivatives depending on the reaction conditions .
Scientific Research Applications
10-Ketooxycodone has several scientific research applications:
Mechanism of Action
10-Ketooxycodone exerts its effects by binding to opioid receptors, particularly the κ-opioid receptor. This binding inhibits adenylyl cyclase, leading to decreased cAMP levels, hyperpolarization of neurons, and reduced neuronal excitability . These mechanisms contribute to its analgesic effects and play a role in the onset of dependence and tolerance .
Comparison with Similar Compounds
10-Ketooxycodone is compared with other similar compounds such as:
- 10-Keto-oxymorphone
- 10-Keto-naltrexone
- 10-Keto-naloxone
These compounds share structural similarities but differ in their receptor selectivity and pharmacological profiles. This compound is unique in its potential κ-selectivity, which may offer analgesic benefits with reduced risk of dependence .
Properties
CAS No. |
96445-11-3 |
|---|---|
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |
InChI |
InChI=1S/C18H19NO5/c1-19-8-7-17-12-9-3-4-11(23-2)14(12)24-16(17)10(20)5-6-18(17,22)15(19)13(9)21/h3-4,15-16,22H,5-8H2,1-2H3/t15-,16+,17+,18-/m1/s1 |
InChI Key |
GVANAKCNZBHGPN-VSZNYVQBSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)OC)O4)O |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)OC)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


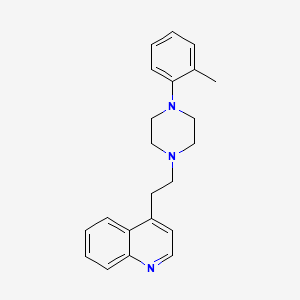

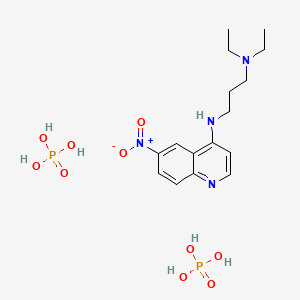

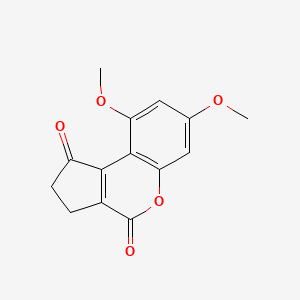
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
